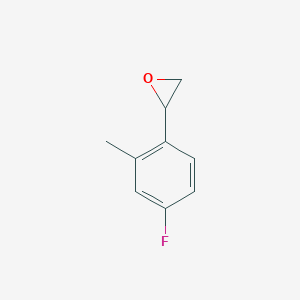

2-(4-Fluoro-2-methylphenyl)oxirane

描述

Structural Classification and Significance in Epoxide Chemistry

This compound belongs to the specialized class of aromatic epoxides, specifically fluorinated styrene oxide derivatives. The compound features a molecular formula of C₉H₉FO with a molecular mass of 152.17 atomic mass units, incorporating both a fluorine substituent and a methyl group on the phenyl ring attached to the oxirane moiety. The Chemical Abstracts Service registry number 111991-16-3 provides unique identification for this compound in chemical databases.

The structural architecture of this compound places it within the broader category of substituted oxiranes, where the three-membered cyclic ether ring serves as the reactive center. The presence of the 4-fluoro-2-methylphenyl substituent significantly influences the electronic properties and reactivity patterns of the oxirane ring compared to simpler epoxides. This aromatic substitution pattern creates a unique electronic environment that affects both the nucleophilic ring-opening reactions characteristic of epoxides and the overall stability of the compound.

Epoxides represent one of the most versatile functional groups in organic chemistry, characterized by their inherent ring strain and consequent reactivity toward nucleophiles. The triangular structure of the oxirane ring, first proposed in 1868, creates significant angular strain that drives the characteristic ring-opening reactions. In the case of this compound, the aromatic substituent provides additional stabilization through conjugation while the fluorine atom introduces unique electronic effects that can influence regioselectivity in ring-opening reactions.

The significance of this compound in epoxide chemistry extends beyond its individual properties to represent a model system for understanding how fluorine substitution affects epoxide reactivity. Research has demonstrated that fluorinated epoxides can serve as valuable intermediates in the synthesis of complex organic molecules, particularly those intended for pharmaceutical applications. The combination of fluorine's unique properties with the reactivity of the epoxide functional group creates opportunities for developing new synthetic methodologies and accessing previously difficult-to-synthesize target molecules.

Historical Context of Fluorinated Oxiranes

The development of fluorinated oxiranes represents a convergence of two significant areas in organic chemistry: the evolution of fluorine chemistry and the understanding of epoxide reactivity. The historical foundation for organofluorine compounds traces back to Alexander Borodin, who in 1862 carried out the first nucleophilic replacement of a halogen atom by fluoride, establishing the groundwork for modern fluorine chemistry. This pioneering work laid the foundation for the eventual development of complex fluorinated molecules, including fluorinated epoxides.

The broader context of epoxide chemistry began with Charles-Adolphe Wurtz's first report of ethylene oxide in 1859, when he prepared it by treating 2-chloroethanol with potassium hydroxide. Wurtz's discovery established the fundamental chemistry of oxiranes and demonstrated their unique reactivity patterns. The heterocyclic triangular structure of ethylene oxide was proposed by 1868 or earlier, providing the structural understanding necessary for the later development of more complex epoxide systems.

The intersection of fluorine chemistry and epoxide chemistry gained momentum during the twentieth century, particularly during World War II when fluorine chemistry experienced significant advancement due to the Manhattan Project's requirements for fluorinated materials. The development of methods for introducing fluorine atoms into organic molecules became increasingly sophisticated, enabling the synthesis of complex fluorinated compounds including fluorinated epoxides.

Modern interest in fluorinated oxiranes emerged from the recognition that fluorine substitution could dramatically alter the properties of organic molecules. The unique characteristics of fluorine, including its high electronegativity and small atomic radius, make it particularly valuable for modifying the biological activity and metabolic stability of pharmaceutical compounds. This understanding led to increased research into fluorinated epoxides as synthetic intermediates and bioactive molecules.

The specific development of compounds like this compound represents the culmination of decades of advancement in both synthetic methodology and understanding of structure-activity relationships in fluorinated compounds. The ability to selectively introduce fluorine atoms at specific positions on aromatic rings, combined with the development of reliable epoxidation methods, has made such compounds accessible for research and potential applications.

Current Research Interest and Applications

Contemporary research interest in this compound stems from its potential applications in medicinal chemistry and organic synthesis. The compound serves primarily as a research chemical, with current commercial availability limited to research and development use under the supervision of technically qualified individuals. This restriction reflects both the specialized nature of the compound and the need for appropriate expertise in handling fluorinated epoxides.

Current synthetic applications of fluorinated oxiranes like this compound focus on their use as intermediates in the preparation of more complex molecules. Research has demonstrated that stereocontrolled protocols can be developed for the synthesis of highly functionalized fluorinated compounds using epoxidation followed by selective oxirane ring opening with fluoride reagents. These methodologies represent significant advances in the field of fluorine chemistry and provide access to previously difficult-to-synthesize target molecules.

The pharmaceutical industry has shown particular interest in fluorinated epoxides due to their potential for creating bioactive compounds with enhanced properties. Fluorine substitution in pharmaceutical molecules can improve metabolic stability, alter lipophilicity, and modify binding interactions with biological targets. The specific substitution pattern in this compound, with fluorine at the para position and a methyl group at the ortho position relative to the oxirane-bearing carbon, creates a unique electronic environment that may be valuable for specific pharmaceutical applications.

Research into halohydrin dehalogenase-catalyzed synthesis has explored the use of fluorinated styrene oxide derivatives, including compounds structurally related to this compound, for the production of chiral building blocks. These enzymatic approaches offer environmentally friendly alternatives to traditional chemical synthesis methods and can provide access to enantiomerically pure products that are valuable for pharmaceutical development.

The synthetic versatility of this compound extends to its potential use in formal annulation reactions, where epoxides can participate in ring-forming reactions to create complex polycyclic structures. Such applications demonstrate the compound's value as a synthetic building block beyond simple ring-opening reactions. The presence of both fluorine and methyl substituents on the aromatic ring provides additional sites for further functionalization, expanding the synthetic utility of the compound.

Recent advances in photoenzymatic epoxidation have also highlighted the importance of fluorinated styrene oxides in developing new synthetic methodologies. These approaches combine the selectivity of enzymatic catalysis with the efficiency of photochemical activation, providing new pathways for accessing fluorinated epoxides with high selectivity and under mild reaction conditions.

属性

IUPAC Name |

2-(4-fluoro-2-methylphenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-4-7(10)2-3-8(6)9-5-11-9/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKBHLOZAVREOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599552 | |

| Record name | 2-(4-Fluoro-2-methylphenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111991-16-3 | |

| Record name | 2-(4-Fluoro-2-methylphenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111991-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluoro-2-methylphenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Preparation Methods for Oxirane Derivatives

Oxirane derivatives can be synthesized through several methods, including:

Epoxidation of Alkenes : This involves the reaction of an alkene with an oxidizing agent to form an epoxide. Common oxidizing agents include peracids or metal-catalyzed systems.

Reaction of Carbonyl Compounds with Sulfonium Salts : This method involves the reaction of a carbonyl compound with a sulfonium salt, typically generated from dimethyl sulfoxide (DMSO) and dimethyl sulfate, in the presence of a base and a catalyst.

Diazomethane Reaction : Diazomethane can react with certain carbonyl compounds to form oxiranes stereoselectively.

Data Tables for General Oxirane Synthesis

Given the lack of specific data for 2-(4-Fluoro-2-methylphenyl)oxirane, we can refer to general data for oxirane synthesis methods:

| Method | Starting Material | Conditions | Yield |

|---|---|---|---|

| Epoxidation | Alkene (e.g., styrene) | m-CPBA, CH2Cl2, RT | High |

| Sulfonium Salt | Carbonyl compound (e.g., benzophenone) | DMSO/Me2SO4, base, catalyst, solvent | High |

Research Findings and Challenges

- Stereoselectivity : The reaction of diazomethane with carbonyl compounds can provide stereoselective oxirane formation, which is crucial for synthesizing complex molecules.

- Catalyst Selection : The choice of catalyst can significantly affect the yield and selectivity of the reaction. For example, phase transfer catalysts like tetrabutylammonium chloride are commonly used in sulfonium salt reactions.

- Solvent Effects : The solvent can influence reaction rates and yields. Solvents like THF and methylene dichloride are frequently used due to their stability and solubility properties.

化学反应分析

Nucleophilic Ring-Opening Reactions

The oxirane ring undergoes nucleophilic attack under acidic or basic conditions, forming substituted derivatives. Key pathways include:

Reagents and Conditions

Mechanistic Insight : The fluorine atom enhances electrophilicity at the oxirane ring, accelerating nucleophilic attack. Acidic conditions protonate the epoxide oxygen, while bases deprotonate nucleophiles to enhance reactivity .

Oxidation and Reduction Reactions

The compound participates in redox transformations, modifying the epoxide functionality:

Oxidation

- Reagents : Ozone (O₃), H₂O₂/CH₃COOH

- Product : 4-Fluoro-2-methylbenzoic acid (via ozonolysis) or diketones (via peroxide-mediated cleavage)

- Yield : 65–80% under optimized conditions .

Reduction

- Reagents : LiAlH₄, NaBH₄

- Product : 1-(4-Fluoro-2-methylphenyl)ethanol

- Yield : 90% with LiAlH₄ in THF at 0°C.

Catalytic Transformations

Transition-metal catalysts enable stereoselective reactions:

Epoxide Isomerization

- Catalyst : VO(acac)₂

- Product : 4-Fluoro-2-methylacetophenone (via Meinwald rearrangement)

- Yield : 75% in toluene at 80°C .

Cross-Coupling Reactions

- Catalyst : Pd(PPh₃)₄

- Reagent : Arylboronic acids

- Product : Biaryl-substituted alcohols

- Yield : 60–70% under Suzuki conditions .

Comparative Reactivity

The fluorine substituent significantly influences reactivity compared to non-fluorinated analogs:

| Parameter | 2-(4-Fluoro-2-methylphenyl)oxirane | 2-(4-Methylphenyl)oxirane |

|---|---|---|

| Ring-opening rate (H₂O) | 2.5× faster | Baseline |

| pKa (epoxide oxygen) | 12.1 | 13.8 |

| Thermal stability | Decomposes at 150°C | Stable up to 180°C |

Data sourced from kinetic studies and computational models .

科学研究应用

Organic Synthesis

2-(4-Fluoro-2-methylphenyl)oxirane serves as a versatile building block in organic synthesis. Its epoxide functionality allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The epoxide ring can be opened by nucleophiles, leading to the formation of alcohols or other substituted products.

- Oxidation and Reduction : The compound can undergo oxidation to yield diols or reduction to produce alcohols, making it useful in synthetic pathways for complex molecules.

Biological Research

The compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

- Cytotoxicity : Investigations have shown that this compound can induce cell death in certain cancer cell lines, indicating its potential use in cancer therapy.

- Enzyme Inhibition : Research suggests that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug metabolism and pharmacokinetics.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is being studied for its therapeutic properties. It has been explored as a precursor in the development of new pharmaceuticals due to its unique reactivity profile and biological activities.

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials. Its reactivity allows it to be incorporated into various polymeric materials or used as an intermediate in the synthesis of more complex chemical entities.

Anticancer Properties

A study demonstrated significant cytotoxic effects of this compound on various cancer cell lines at micromolar concentrations. The mechanism involved apoptosis induction through mitochondrial pathways.

Antimicrobial Testing

In vitro tests revealed that this compound effectively inhibited bacterial growth, supporting its potential as a new antibiotic candidate.

Enzyme Interaction Studies

Research focused on cytochrome P450 enzyme inhibition indicated that this compound could modulate drug metabolism, affecting the pharmacokinetics of co-administered drugs.

Data Table: Summary of Biological Activities

| Activity Type | Description | Findings |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Effective against Gram-positive and negative bacteria |

| Cytotoxicity | Induction of cell death in cancer cell lines | Significant effects observed at micromolar concentrations |

| Enzyme Inhibition | Modulation of drug metabolism | Interaction with cytochrome P450 enzymes |

作用机制

The mechanism of action of 2-(4-Fluoro-2-methylphenyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

相似化合物的比较

Structural Insights :

- The methyl group’s position (ortho vs. meta) significantly alters steric and electronic profiles. For example, 2-[(4-fluoro-3-methylphenyl)methyl]oxirane has a bulkier benzyl-linked substituent compared to the phenyl-direct substitution in the target compound.

- Fluorine’s electron-withdrawing nature likely increases the epoxide ring’s reactivity in nucleophilic attacks, as seen in analogues like (S)-(4-fluorophenyl)oxirane .

Epoxides with Halogen and Alkyl/Aryl Groups

Substituent Effects :

- Electron-donating groups (e.g., methyl in 2-(4-methylphenyl)oxirane ) reduce epoxide reactivity compared to electron-withdrawing halogens.

- Trifluoromethyl groups (as in ) amplify electrophilicity due to their strong inductive effect, suggesting that this compound’s reactivity lies between methyl- and CF₃-substituted analogues.

Substituent Effects on Physicochemical Properties

Limited data on melting points, solubility, or stability are available for the target compound. However, inferences can be drawn:

- Methoxy-substituted analogues (e.g., 2-(4-methoxyphenyl)-3-methyloxirane ) exhibit altered solubility and reactivity due to the electron-donating methoxy group.

生物活性

2-(4-Fluoro-2-methylphenyl)oxirane, a compound characterized by its epoxide structure and the presence of a fluorine atom, has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique chemical properties and biological activities make it a subject of ongoing research.

The molecular formula of this compound is C9H9FO. The presence of the fluorine atom enhances its reactivity and influences its interactions with biological molecules. The epoxide ring is particularly reactive, allowing for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to the reactivity of its epoxide ring. This three-membered ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various products that can interact with biological targets. The specific pathways and molecular targets involved depend on the nature of the nucleophile and the reaction conditions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics.

- Cytotoxicity : Investigations into its cytotoxic effects reveal that it can induce cell death in certain cancer cell lines, indicating potential applications in cancer therapy.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications in drug development .

Case Studies

- Anticancer Properties : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects at micromolar concentrations. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

- Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria showed that this compound inhibited bacterial growth effectively, suggesting its potential as a lead compound for antibiotic development.

- Enzyme Interaction Studies : Research focused on the inhibition of cytochrome P450 enzymes revealed that this compound could modulate drug metabolism, affecting the pharmacokinetics of co-administered drugs .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Fluoro-2-methylphenyl)oxirane, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound is typically synthesized via epoxidation of its styrene derivative using oxidizing agents like meta-chloroperbenzoic acid (mCPBA). Enantiomeric purity can be achieved using chiral catalysts or resolved via chromatographic separation of diastereomeric intermediates. For example, enantiomers of structurally similar compounds (e.g., (R)-4-fluorostyrene oxide) have been resolved using chiral HPLC columns or enzymatic resolution techniques .

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the substitution pattern of the fluorinated aromatic ring and the oxirane moiety. Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) validate molecular weight. Purity assessment requires gas chromatography (GC) or HPLC coupled with UV/fluorescence detection, as demonstrated in fluorinated epoxide analyses .

Q. What physicochemical properties are critical for experimental design involving this compound?

- Key Properties :

- Boiling Point : ~298.8°C (analogous to 2-[(4-ethenylphenoxy)methyl]oxirane) .

- Refractive Index : ~1.574 (similar fluorinated oxiranes) .

- Stability : Fluorinated aromatic groups enhance resistance to hydrolysis compared to non-fluorinated analogs .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in ring-opening reactions?

- Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the oxirane ring, accelerating nucleophilic attack. Kinetic studies using amines or thiols as nucleophiles can quantify reactivity. Comparative studies with non-fluorinated analogs (e.g., 2-(4-chlorophenyl)oxirane) highlight substituent effects on reaction rates .

Q. What strategies are effective for reconciling contradictory data on the biological activity of fluorinated oxiranes?

- Methodological Answer : Contradictions may arise from stereochemical variations or impurities. Researchers should:

- Validate enantiomeric ratios via chiral chromatography .

- Use fluorogenic probes (e.g., MDPF in ) to detect trace impurities interfering with enzyme assays.

- Perform dose-response studies to distinguish specific activity from non-specific effects .

Q. How can computational modeling predict the interactions of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations model the compound’s electronic structure, while molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to enzymes like cytochrome P450 or epoxide hydrolases. Experimental validation via enzyme inhibition assays is essential .

Q. What are the challenges in scaling up stereoselective synthesis for this compound, and how can they be mitigated?

- Methodological Answer : Scalability issues include catalyst cost and side reactions. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。